![molecular formula C14H18N2O4S B7556890 N-[(4-morpholin-4-ylsulfonylphenyl)methyl]prop-2-enamide](/img/structure/B7556890.png)
N-[(4-morpholin-4-ylsulfonylphenyl)methyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-morpholin-4-ylsulfonylphenyl)methyl]prop-2-enamide, also known as NSC-743380, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This molecule has been found to have a wide range of biological activities and has been investigated for its potential use in the treatment of various diseases.
Mécanisme D'action
N-[(4-morpholin-4-ylsulfonylphenyl)methyl]prop-2-enamide acts as an inhibitor of the protein kinase C (PKC) family of enzymes. PKCs are involved in a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting PKCs, N-[(4-morpholin-4-ylsulfonylphenyl)methyl]prop-2-enamide can modulate these cellular processes and potentially impact the progression of various diseases.
Biochemical and Physiological Effects
N-[(4-morpholin-4-ylsulfonylphenyl)methyl]prop-2-enamide has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. Additionally, N-[(4-morpholin-4-ylsulfonylphenyl)methyl]prop-2-enamide has been found to have anti-inflammatory effects, reducing the production of inflammatory cytokines and chemokines. This molecule has also been investigated for its potential use in the treatment of viral infections, including HIV and hepatitis C.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(4-morpholin-4-ylsulfonylphenyl)methyl]prop-2-enamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. Additionally, it has been extensively studied, and its mechanism of action is well understood. However, there are also limitations to using N-[(4-morpholin-4-ylsulfonylphenyl)methyl]prop-2-enamide in lab experiments. It can be difficult to obtain large quantities of this molecule, and it may not be effective in all cell types or disease models.
Orientations Futures
There are several future directions for the study of N-[(4-morpholin-4-ylsulfonylphenyl)methyl]prop-2-enamide. One area of research is the development of more potent and selective inhibitors of PKCs. Additionally, researchers are investigating the potential use of N-[(4-morpholin-4-ylsulfonylphenyl)methyl]prop-2-enamide in combination with other therapies, such as chemotherapy or immunotherapy. Finally, there is ongoing research into the potential use of N-[(4-morpholin-4-ylsulfonylphenyl)methyl]prop-2-enamide in the treatment of autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis.
Conclusion
N-[(4-morpholin-4-ylsulfonylphenyl)methyl]prop-2-enamide is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It has been found to have a wide range of biological activities and has been investigated for its potential use in the treatment of various diseases. While there are limitations to using this molecule in lab experiments, there are also many future directions for research into its potential therapeutic applications.
Méthodes De Synthèse
N-[(4-morpholin-4-ylsulfonylphenyl)methyl]prop-2-enamide can be synthesized using a multi-step process that involves the reaction of 4-morpholin-4-ylsulfonylbenzaldehyde with propargylamine. The resulting product is then subjected to a series of reactions that ultimately lead to the formation of N-[(4-morpholin-4-ylsulfonylphenyl)methyl]prop-2-enamide. The synthesis of this molecule is a complex process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
N-[(4-morpholin-4-ylsulfonylphenyl)methyl]prop-2-enamide has been extensively studied for its potential therapeutic applications. It has been found to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. This molecule has been investigated for its potential use in the treatment of various diseases, including cancer, viral infections, and autoimmune disorders.
Propriétés
IUPAC Name |
N-[(4-morpholin-4-ylsulfonylphenyl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4S/c1-2-14(17)15-11-12-3-5-13(6-4-12)21(18,19)16-7-9-20-10-8-16/h2-6H,1,7-11H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRRYYTQDHRGRTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-morpholin-4-ylsulfonylphenyl)methyl]prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[1-(Butylamino)-1-oxopropan-2-yl]amino]pentanoic acid](/img/structure/B7556808.png)
![N-[1-(3,4-dichlorophenyl)ethyl]-3-phenylcyclobutan-1-amine](/img/structure/B7556813.png)
![2-[(3-Methylsulfonylphenoxy)methyl]benzonitrile](/img/structure/B7556815.png)
![N-[[2-(trifluoromethoxy)phenyl]methyl]prop-2-enamide](/img/structure/B7556820.png)
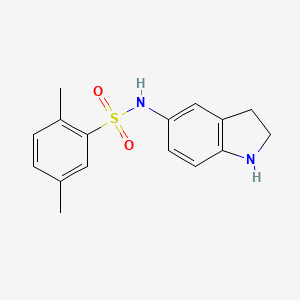
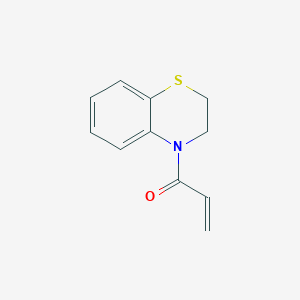
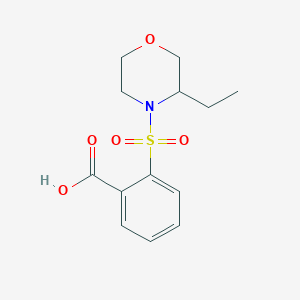
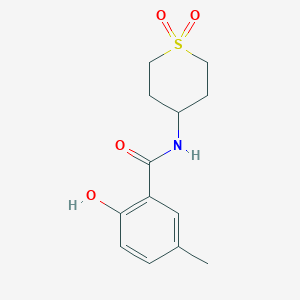
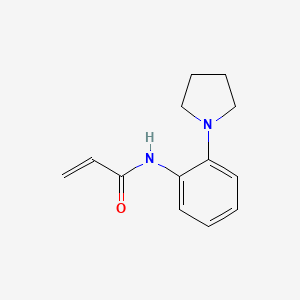
![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)prop-2-en-1-one](/img/structure/B7556894.png)
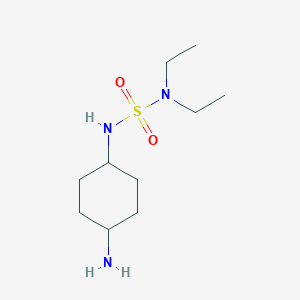
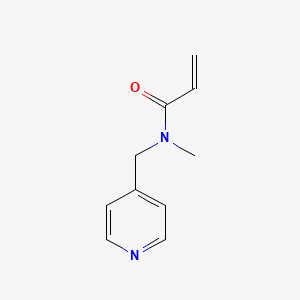
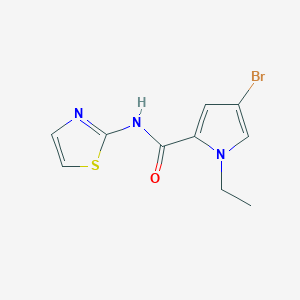
![2-[(4-Bromo-1-ethylpyrrole-2-carbonyl)amino]propanoic acid](/img/structure/B7556907.png)